molecular formula C12H10ClNO3 B2645735 Methyl 5-[4-(chloromethyl)phenyl]-1,3-oxazole-4-carboxylate CAS No. 2172069-54-2

Methyl 5-[4-(chloromethyl)phenyl]-1,3-oxazole-4-carboxylate

Cat. No.: B2645735
CAS No.: 2172069-54-2
M. Wt: 251.67
InChI Key: RXJSUONKMSNCFW-UHFFFAOYSA-N
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Description

Methyl 5-[4-(chloromethyl)phenyl]-1,3-oxazole-4-carboxylate is a chemical compound with the molecular formula C12H10ClNO3. It is a member of the oxazole family, which is known for its diverse applications in medicinal chemistry and material science. This compound features a chloromethyl group attached to a phenyl ring, which is further connected to an oxazole ring substituted with a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[4-(chloromethyl)phenyl]-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(chloromethyl)benzaldehyde with an appropriate nitrile and a base to form the oxazole ring. The reaction is usually carried out in the presence of a catalyst such as copper(I) or ruthenium(II) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[4-(chloromethyl)phenyl]-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the functional groups.

    Cycloaddition Reactions: The oxazole ring can participate in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while reduction with sodium borohydride would result in the corresponding alcohol.

Scientific Research Applications

Methyl 5-[4-(chloromethyl)phenyl]-1,3-oxazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-[4-(chloromethyl)phenyl]-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxazole ring can also participate in hydrogen bonding and π-π interactions, stabilizing the compound within biological systems .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole Derivatives: Compounds like isoxazole share a similar ring structure but differ in the position and nature of substituents.

    Indole Derivatives: Indole compounds have a similar aromatic system but with a nitrogen atom in a different position.

    Quinazoline Derivatives: These compounds have a fused ring system with nitrogen atoms, offering different biological activities.

Uniqueness

Methyl 5-[4-(chloromethyl)phenyl]-1,3-oxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloromethyl group allows for targeted covalent modifications, making it a valuable tool in medicinal chemistry and biological research .

Properties

IUPAC Name

methyl 5-[4-(chloromethyl)phenyl]-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-16-12(15)10-11(17-7-14-10)9-4-2-8(6-13)3-5-9/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJSUONKMSNCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC=N1)C2=CC=C(C=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172069-54-2
Record name methyl 5-[4-(chloromethyl)phenyl]-1,3-oxazole-4-carboxylate
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